5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol
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Overview
Description
5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol is a complex organic compound with a multifaceted structure. This compound is characterized by multiple amino, hydroxyl, and oxane groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as nucleophilic substitution, oxidation, and reduction to form the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 2-Amino-6-hydroxy-5-((1-hydroxy-2,2,2-trichloro)ethyl)-4-methylpyrimidine
- 5-Methylcytosine hydrochloride
Uniqueness
Compared to similar compounds, 5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-amino-6-[2-amino-6-[4-[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N3O11/c24-7-14-11(29)4-5-17(34-14)33-13-6-18(35-15(13)8-27)32-12-3-1-2-10(25)22(12)37-23-19(26)21(31)20(30)16(9-28)36-23/h10-23,27-31H,1-9,24-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORPYDOFPWSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)OC2CC(C(O2)CO)OC3CCC(C(O3)CN)O)OC4C(C(C(C(O4)CO)O)O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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